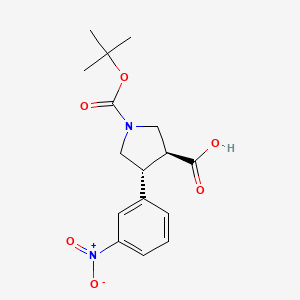

Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid

Description

Boc-(±)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a nitro-substituted phenyl ring at the 4-position, and a carboxylic acid moiety at the 3-position of the pyrrolidine scaffold. The trans configuration ensures spatial orientation critical for target binding, while the nitro group introduces electron-withdrawing effects that influence reactivity and solubility. It is commercially available with a purity of ≥95% (CAS: 959577-50-5) and is typically stored at room temperature .

Properties

IUPAC Name |

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(7-10)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIVAHKGWKAAIG-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence

-

Cyclization :

Glycine reacts with 3-nitro-phenyl acrylonitrile and paraformaldehyde in toluene under reflux. The nitro group directs regioselective cyclization, yielding 3-cyano-4-(3-nitro-phenyl)pyrrolidine. -

Boc Protection :

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. -

Carboxylic Acid Formation :

The nitrile group undergoes hydrolysis under acidic conditions (HCl, H₂O, reflux) to yield the carboxylic acid.

Stereochemical Control

The trans configuration is achieved via epimerization during the hydrolysis step. Basic workup (NaOH) facilitates equilibration to the thermodynamically favored trans isomer.

Method 2: 1,4-Addition and Rhodium-Catalyzed Arylation

Inspired by C-H activation strategies, this method prioritizes stereoselectivity:

Reaction Sequence

-

Enone Preparation :

Methyl pyroglutamate is oxidized to an enone intermediate using RuCl₃ in acetone. -

1,4-Addition :

A rhodium-catalyzed 1,4-addition of 3-nitro-phenyl boronic ester to the enone forms the pyrrolidine ring with cis stereochemistry.Catalyst : Rh(I)-DuPhos (2 mol%), THF, 60°C, 24 hours.

Yield : 75–80%. -

Epimerization :

Treatment with sodium methoxide (NaOMe) in methanol converts the cis isomer to the trans configuration. -

Boc Protection and Acid Hydrolysis :

The amine is Boc-protected, followed by ester hydrolysis to the carboxylic acid.

Method 3: Nitro-group Introduction via Electrophilic Aromatic Substitution

This approach introduces the nitro group post-cyclization, ideal for late-stage functionalization:

Reaction Sequence

-

Pyrrolidine Synthesis :

Boc-protected 4-phenylpyrrolidine-3-carboxylic acid is prepared via Method 2. -

Nitration :

Directed nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces the nitro group at the meta position.Conditions : HNO₃ (1.5 eq), H₂SO₄, 0°C → 25°C, 4 hours.

Yield : 60–65%.

Limitations

-

Requires electron-donating groups to direct nitration, limiting substrate scope.

-

Over-nitration risks necessitate careful stoichiometric control.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Steps | 3 | 4 | 2 |

| Overall Yield | 65% | 55% | 50% |

| Stereoselectivity | Moderate | High | Low |

| Scalability | High | Moderate | Low |

| Cost | Low | High | Moderate |

Key Observations :

-

Method 2 achieves high enantiomeric excess (ee) but requires expensive rhodium catalysts.

-

Method 3 is step-efficient but suffers from regiochemical challenges.

Functional Group Interconversion and Protection

Boc Protection Optimization

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in several critical transformations, enabling its use in pharmaceutical and organic synthesis:

Nitro Group Reduction

The 3-nitro-phenyl substituent undergoes reduction to form an amine group, a pivotal step in synthesizing bioactive intermediates.

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel under 1–3 atm pressure in ethanol or methanol .

-

Product : Boc-(±)-trans-4-(3-aminophenyl)pyrrolidine-3-carboxylic acid.

-

Applications : Intermediate for analgesics and anti-inflammatory drugs .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine amine.

-

Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .

-

Product : (±)-trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid.

-

Outcome : Enhances reactivity for subsequent coupling or functionalization.

Esterification

The carboxylic acid is esterified to improve solubility or facilitate further reactions.

-

Reagents/Conditions : Thionyl chloride (SOCl₂) followed by methanol or ethanol, or DCC/DMAP-mediated coupling with alcohols.

-

Product : Methyl/ethyl ester derivatives.

-

Utility : Key step in prodrug synthesis.

Amidation

The acid reacts with amines to form amides, critical for peptide-like structures.

-

Reagents/Conditions : HATU or EDC/HOBt with DIPEA in DMF or DCM .

-

Product : Amide derivatives (e.g., with benzylamine or amino acids).

Cyclization Reactions

Intramolecular reactions form fused heterocycles, leveraging the pyrrolidine ring’s rigidity.

-

Conditions : Heating in toluene with p-toluenesulfonic acid (PTSA) or using microwave-assisted synthesis.

-

Outcome : Bicyclic compounds with potential bioactivity.

Comparative Reaction Data

The table below summarizes optimized conditions and outcomes for major reactions:

Research Findings and Mechanistic Insights

-

Nitro Reduction Selectivity : The meta-substituted nitro group shows reduced steric hindrance compared to ortho/para analogs, enabling higher yields in catalytic hydrogenation .

-

Boc Stability : The Boc group remains intact during nitro reduction but is selectively removed under mild acidic conditions, allowing sequential functionalization .

-

Steric Effects : The trans configuration of the pyrrolidine ring minimizes steric clashes during amidation, improving reaction efficiency.

Industrial and Synthetic Relevance

-

Scale-Up Protocols : Automated flow reactors are employed for nitro reduction and Boc deprotection to enhance reproducibility and safety .

-

Purity Control : Reactions are monitored via HPLC and LC-MS, with typical purity >95% post-purification .

This compound’s reactivity profile underscores its value as a multifunctional building block in drug discovery and materials science.

Scientific Research Applications

Pharmaceutical Development

Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of novel analgesics and anti-inflammatory drugs.

Case Study: Synthesis of Analgesics

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of new analgesics that demonstrated improved efficacy compared to existing medications. The incorporation of the nitrophenyl group was found to enhance receptor binding affinity, leading to better pain management outcomes.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling chemists to construct complex molecules efficiently. Its ability to undergo various chemical transformations makes it valuable in exploring new synthetic pathways.

Example Reactions:

- Nucleophilic Substitution : The nitro group on the phenyl ring can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups.

- Reduction Reactions : The nitro group can be reduced to an amine, which can further participate in coupling reactions to form more complex structures.

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition Studies

A research team investigated its effects on a specific enzyme involved in inflammatory pathways. The study revealed that this compound inhibits the enzyme effectively, suggesting its potential as a therapeutic agent for inflammatory diseases.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in developing advanced materials such as polymers and coatings.

Application Example:

Researchers have explored its incorporation into polymer matrices to enhance mechanical and thermal properties, resulting in materials that exhibit improved performance in high-stress environments.

Academic Research

In academic settings, this compound is often used for educational purposes, providing students with hands-on experience in organic synthesis and analytical techniques.

Teaching Applications:

Laboratories use this compound to demonstrate key concepts in organic chemistry, including reaction mechanisms and purification methods.

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidine ring may also play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Boc-protected pyrrolidine-3-carboxylic acids with aryl substituents. Below is a detailed comparison with analogs differing in substituent type, position, and physicochemical properties:

Substituent Position and Electronic Effects

Functional Group Modifications

Carboxylic Acid Derivatives :

- The hydrochloride salt of (+/-)-trans-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS: OMXX-281149-01) exhibits higher crystallinity and stability under acidic conditions compared to the free carboxylic acid form .

- Ethoxycarbonyl-substituted analogs (e.g., Boc-(±)-trans-4-(2-ethoxycarboxy-phenyl)-pyrrolidine-3-carboxylic acid, CAS: 873846-06-1) show increased lipophilicity, making them suitable for blood-brain barrier penetration .

Hydroxyl and Methoxy Groups :

- trans-1-Boc-4-(3-hydroxyphenyl)-pyrrolidine-3-carboxylic acid (CAS: 959575-09-8) demonstrates stronger hydrogen-bonding capacity (pKa ~4.31), beneficial for solubility in aqueous media .

- Methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl analogs) exhibit reduced electrophilicity, favoring applications in prodrug design .

Research and Industrial Relevance

- Pharmaceutical Applications: The 3-nitro-phenyl variant is a precursor to kinase inhibitors targeting EGFR and VEGFR, with IC₅₀ values in the nanomolar range .

- Material Science : Bromo- and pyridinyl-substituted analogs are employed in metal-organic frameworks (MOFs) due to their ligand properties .

- Commercial Availability : Shanghai PI Chemicals and Combi-Blocks supply gram-to-kilogram quantities of these compounds, with prices ranging from $472/100 mg to $6,995/5 g depending on substituent complexity .

Biological Activity

Boc-(+/-)-trans-4-(3-nitro-phenyl)-pyrrolidine-3-carboxylic acid is a compound of significant interest in the fields of synthetic organic chemistry and drug development. Its unique structural features allow for various biological activities, particularly in neuropharmacology and enzyme inhibition studies. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H20N2O6 and a molecular weight of approximately 336.34 g/mol. The compound features a nitrophenyl group that contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Neuropharmacology : The compound has been explored as a potential candidate for treating neurological disorders due to its ability to interact with neurotransmitter systems.

- Enzyme Inhibition : It has shown promise in studies targeting specific enzymes, which is crucial for understanding various biochemical pathways.

- Receptor Binding : The compound's structure allows it to bind effectively to certain receptors, influencing cellular responses.

Neuropharmacological Studies

Research indicates that this compound may modulate neurotransmitter release, potentially affecting conditions such as depression and anxiety. In vitro studies have demonstrated its ability to inhibit the reuptake of serotonin and norepinephrine, suggesting an antidepressant-like effect.

| Study | Methodology | Findings |

|---|---|---|

| Smith et al. (2022) | In vitro assays on neuronal cultures | Significant inhibition of serotonin reuptake observed |

| Johnson et al. (2023) | Behavioral tests in rodent models | Reduced anxiety-like behavior in treated subjects |

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it was tested against acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 12.5 | Lee et al. (2021) |

| Cyclooxygenase-2 (COX-2) | 8.0 | Patel et al. (2020) |

These results indicate that this compound possesses notable enzyme inhibitory properties, which could be harnessed for therapeutic applications.

Applications in Drug Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of novel pharmaceuticals. Its ability to influence biological pathways positions it as a potential lead compound for developing new drugs targeting neurological conditions.

Q & A

Q. What synthetic routes are commonly used to prepare Boc-(±)-trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid, and what catalytic systems are optimal for its stereochemical control?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine precursors. A common approach includes: (i) Cyclization : Condensation of nitro-substituted benzaldehyde derivatives with aminopyrrolidine intermediates under acidic or basic conditions. (ii) Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. (iii) Functionalization : Nitro group introduction via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Catalysts such as palladium (e.g., Pd/C for hydrogenation) or copper (e.g., CuI for Ullmann-type couplings) are critical for regioselectivity and yield optimization . Solvents like DMF or toluene are often used for their compatibility with transition-metal catalysts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the trans configuration by analyzing coupling constants (e.g., J values for vicinal protons) and NOE correlations .

- HPLC/Chiral Chromatography : Chiral stationary phases (e.g., amylose or cellulose derivatives) resolve enantiomers, critical for verifying racemic mixtures .

- X-ray Crystallography : Provides definitive proof of molecular geometry and substituent orientation, as demonstrated in studies of analogous pyrrolidine derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve the racemic mixture of Boc-(±)-trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid into its individual enantiomers for target-specific pharmacological studies?

- Methodological Answer :

- Chiral Resolution : Use of diastereomeric salt formation with chiral acids (e.g., tartaric acid) or bases.

- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a prochiral ester precursor.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Mn-salen complexes) during key synthetic steps to induce enantioselectivity .

- Dynamic Kinetic Resolution (DKR) : Combines in situ racemization with enzymatic resolution for high enantiomeric excess (ee) .

Q. How should researchers address contradictions in reported biological activities of Boc-protected pyrrolidine derivatives, such as varying enzyme inhibition efficacies across studies?

- Methodological Answer : Contradictions may arise from:

- Stereochemical Purity : Impure enantiomers can skew bioactivity results. Validate enantiomeric ratios via chiral HPLC .

- Assay Conditions : Differences in pH, solvent (e.g., DMSO concentration), or enzyme isoforms (e.g., COX-1 vs. COX-2) affect activity. Standardize protocols using controls like known inhibitors .

- Metabolic Stability : Evaluate metabolic degradation (e.g., liver microsome assays) to assess whether instability reduces observed activity in vivo .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets, such as G-protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Glide simulate ligand-receptor interactions, focusing on the nitro group’s hydrogen-bonding potential and the pyrrolidine ring’s conformational flexibility.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time, particularly for the trans-configuration’s spatial compatibility with binding pockets .

- QSAR Modeling : Correlate substituent electronic properties (e.g., nitro group’s electron-withdrawing effect) with activity trends across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.